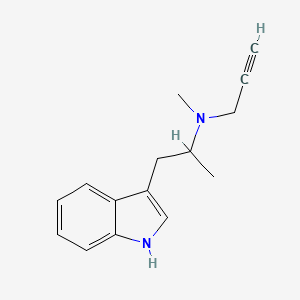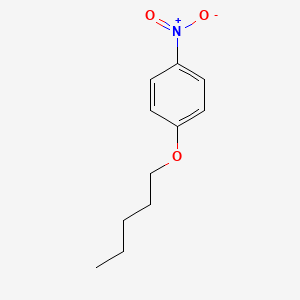![molecular formula C5H8N2O4 B1218601 2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid CAS No. 2644-50-0](/img/structure/B1218601.png)
2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are known for their broad spectrum of biological activities and are used in the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid can be achieved through several methods. One common approach involves the cyclization of α,β-acetylenic oximes using AuCl3 as a catalyst under moderate reaction conditions . Another method includes the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization . These methods provide good yields and are compatible with a wide range of functional groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and carboxylic groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles and electrophiles under mild to moderate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of specific metabolic enzymes, thereby affecting the metabolic pathways involved in disease progression .
類似化合物との比較
Similar Compounds
5-Amino-3-methyl-isoxazole-4-carboxylic acid: This compound is similar in structure but has a methyl group instead of a carboxymethyl group.
3-Amino-5-methylisoxazole: Another similar compound with a methyl group and an amino group at different positions.
Uniqueness
2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid is unique due to its bifunctional nature, which allows it to participate in a wide range of chemical reactions. Its combination of amino and carboxylic groups provides versatility in synthetic applications and potential therapeutic uses .
特性
CAS番号 |
2644-50-0 |
|---|---|
分子式 |
C5H8N2O4 |
分子量 |
160.13 g/mol |
IUPAC名 |
2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C5H8N2O4/c6-4-2(1-3(8)9)11-7-5(4)10/h2,4H,1,6H2,(H,7,10)(H,8,9)/t2-,4+/m0/s1 |
InChIキー |
JFHNXMMEPVYAIC-ZAFYKAAXSA-N |
SMILES |
C(C1C(C(=O)NO1)N)C(=O)O |
異性体SMILES |
C([C@H]1[C@H](C(=O)NO1)N)C(=O)O |
正規SMILES |
C(C1C(C(=O)NO1)N)C(=O)O |
Key on ui other cas no. |
2644-50-0 |
同義語 |
4-amino-5-carboxymethylisoxazolid-3-one threo-alpha-cycloglutamic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Bis[3-(diethylamino)propyl] fluoranthene-3,8-dicarboxylate](/img/structure/B1218532.png)
![(2S,5R)-6-(methoxymethylidene)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1218533.png)


